molecular formula C13H20N2O B3029467 2-(1-Benzylpiperazin-2-yl)ethanol CAS No. 675589-80-7

2-(1-Benzylpiperazin-2-yl)ethanol

Cat. No.: B3029467
CAS No.: 675589-80-7
M. Wt: 220.31
InChI Key: TZGZJNYRHVQXOG-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperazin-2-yl)ethanol is a piperazine derivative featuring a benzyl substituent at the 1-position of the piperazine ring and an ethanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(1-Benzylpiperazin-2-yl)ethanol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Benzylation of Piperazine Derivatives

  • Reagents : Benzyl bromide derivatives, K2_2CO3_3, and acetonitrile at reflux (16–20 hours) .

  • Mechanism : The secondary amine in piperazine reacts with benzyl halides via an SN_\text{N}2 pathway. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity.

Example Protocol :

ComponentQuantity/Reaction Condition
N-Boc-piperazine2 mmol
Benzyl bromide1.6 mmol
K2_2CO3_37.2 mmol
CH2_2Cl2_220 mL
Time/TemperatureRT, 16 hours
Yield46–88% (depending on R group)

O-Tosylation and Spontaneous Chlorination

A notable reaction involves the attempted O-tosylation of the ethanol group, which unexpectedly yields chlorides via intermediate O-tosylates :

Mechanistic Pathway

  • Tosylation : Reaction with tosyl chloride (TosCl) in pyridine forms the O-tosylate intermediate.

  • Spontaneous Displacement : The piperazine nitrogen facilitates anchimeric assistance, accelerating chloride formation from the tosylate.

Experimental Data :

EntrySubstrateConditionsProduct YieldByproduct (5)
1Pirlindole ethanol5°C, 48 h42%
2Pirlindole ethanolRT, 48 h44%0.5%
5Pirlindole ethanolRT, 87 h, 2.2 eq TosCl33%9%

Key Observations :

  • Chloride formation dominates at room temperature (RT).

  • Prolonged reaction times or excess TosCl increases aromatized byproducts (e.g., 5 ) .

Hydrogenation of Pyridineethanol Precursors :

  • Catalyst : Ruthenium dioxide (RuO2_2) at 90–120°C under 500–1000 psig H2_2.

  • Efficiency : Yields >90% with <1% N-methylated byproducts.

Optimized Conditions :

ParameterValue
Catalyst loading≥0.15 g Ru per mole substrate
SolventPiperidine/water mixture
Temperature90–120°C
Pressure500–1000 psig H2_2

Reactivity with Electrophiles

The ethanol group and piperazine nitrogen participate in further functionalization:

Acylation

  • Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine.

  • Outcome : Forms acetates or amides at the hydroxyl or amine positions .

Nucleophilic Substitution

  • Example : Reaction with alkyl halides to form quaternary ammonium salts .

Stability and Side Reactions

  • Hydrolysis : The O-tosylate intermediate is moisture-sensitive and prone to hydrolysis under aqueous conditions .

  • Aromatization : Prolonged exposure to TosCl or acidic conditions induces partial aromatization (e.g., compound 5 ) .

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between 2-(1-Benzylpiperazin-2-yl)ethanol and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Piperazine 1-Benzyl, 2-ethanol C₁₃H₂₀N₂O 220.31 (est.) Moderate hydrophilicity; ethanol group enhances solubility.
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Piperazine 4-Benzimidazole, 1-ethanol C₁₄H₂₀N₄O 272.34 Benzimidazole enhances aromatic interactions; potential CNS activity.
2-[(1-Benzylpiperidin-4-yl)amino]ethanol Piperidine 1-Benzyl, 4-aminoethanol C₁₄H₂₂N₂O 234.34 Piperidine core reduces basicity; aminoethanol may alter receptor binding.
(1-Benzylpiperazin-2-yl)methanol hydrochloride Piperazine 1-Benzyl, 2-methanol (HCl salt) C₁₂H₁₉ClN₂O 242.75 Hydrochloride salt improves solubility; shorter chain reduces lipophilicity.
2-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}ethanol Piperazine 1-Benzyldryl, 2-ethoxyethanol C₂₂H₂₈N₂O₂ 376.48 Bulky benzhydryl group may hinder metabolic clearance; ether linkage increases stability.
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol Piperazine 4-Benzyl, ethoxyphenylmethanol C₂₁H₂₆N₂O₂ 338.45 Phenolic hydroxyl group may confer antioxidant properties; extended chain enhances flexibility.

Key Differences and Implications

Core Structure :

  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) exhibits higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing interactions with biological targets like serotonin or dopamine receptors .

Substituents: Benzyl vs. Ethanol vs. Methanol: Ethanol’s longer chain increases lipophilicity compared to methanol, possibly improving blood-brain barrier penetration .

Salt Forms :

  • Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, favoring oral or injectable formulations.

Biological Activity

2-(1-Benzylpiperazin-2-yl)ethanol, a compound derived from the piperazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 675589-80-7
  • Molecular Formula : C₁₄H₁₈N₂O

The compound features a benzyl group attached to a piperazine ring, which is further substituted with an ethanol moiety. This structural configuration is crucial for its biological interactions.

1. Receptor Affinities

Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant affinity for various receptors, particularly the sigma (σ) receptors. A study highlighted the development of new benzylpiperazine derivatives with high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and neurological disorders .

2. Antinociceptive Effects

Preclinical studies have demonstrated that certain benzylpiperazine derivatives possess antinociceptive properties. For instance, compounds similar to this compound have shown effectiveness in mouse models for inflammatory and neuropathic pain . The mechanism involves modulation of nociceptive signaling pathways.

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of ischemic stroke. Research suggests that compounds with similar structures can reduce neuronal damage by modulating glucocorticoid levels and inhibiting specific enzymes involved in neuronal injury .

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors:

  • Sigma Receptors : The compound acts as a ligand for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways.
  • Dopaminergic System : Benzylpiperazines are known to influence dopaminergic signaling, potentially affecting mood and cognitive functions.

Case Studies

Several studies have explored the pharmacological profiles of benzylpiperazine derivatives:

StudyFindings
Developed new derivatives with high σ1 receptor affinity (Ki values ranging from 1.6 to 145 nM).
Demonstrated neuroprotective effects in ischemic models; reduced infarction size when administered post-injury.
Investigated structure-based hybrids showing improved efficacy as acetylcholinesterase inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Benzylpiperazin-2-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging benzylpiperazine derivatives as precursors. For example, ethanolamine derivatives may react with benzylpiperazine under reflux in anhydrous solvents like dichloromethane or acetonitrile. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzylpiperazine backbone and ethanol side chain. Key signals include aromatic protons (δ 7.2–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and ethanol hydroxyl protons (broad singlet near δ 1.5–2.0 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) in gradient elution .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]+^+ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store in airtight, light-protected containers at controlled room temperature (20–25°C).
  • Dispose of waste via approved chemical disposal protocols, avoiding aqueous drains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the ethanol side chain (e.g., esterification, oxidation) or benzyl group (halogenation, substituent addition).
  • Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to assess affinity. Functional assays (cAMP accumulation, calcium flux) evaluate agonism/antagonism .
  • Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity using multivariate regression .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Effects : Plasma proteins may bind the compound. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Use deuterated internal standards (e.g., d4_4-benzylpiperazine) to correct for ion suppression .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under varied pH (1–10) and temperatures (40–60°C). Monitor via HPLC for decomposition products (e.g., benzylpiperazine or ethanol oxidation byproducts).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability compared to protic solvents (ethanol, water) due to reduced nucleophilic attack .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Use USP/PhEur methods for solubility determination (e.g., shake-flask technique with HPLC quantification).
  • Temperature Control : Ensure consistent testing at 25°C ± 0.5°C.
  • Polymorphism Screening : Analyze crystalline vs. amorphous forms via XRPD, as differing solid states alter solubility profiles .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities for this compound analogs?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1), receptor densities, and assay buffers.
  • Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT2A_{2A}) to normalize inter-laboratory variability.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Q. Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen bisoxazoline-Cu(II) or Jacobsen-type catalysts for asymmetric induction.
  • Variables : Test solvent polarity (toluene vs. THF), temperature (−20°C to 25°C), and catalyst loading (1–10 mol%).
  • Response Metrics : Enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. Advanced Analytical Techniques

Q. How can computational modeling (e.g., DFT, molecular docking) predict the physicochemical and pharmacological properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry, calculate electrostatic potentials, and predict pKa (e.g., ethanol hydroxyl group).
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target receptors (e.g., dopamine D2_2). Validate with experimental IC50_{50} values .

Properties

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZJNYRHVQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678898
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675589-80-7
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol. A 250 mL flask was charged with the product obtained above (1.34 mmol, 1.0 equiv.), 2-(1-benzyl-piperazin-2-yl)-ethanol (1.18 g, 5.36 mmol, 4.0 equiv.), and 10 mL acetonitrile. The flask was equipped with a reflux condenser, and then placed into a preheated 100° C. bath. After stirring for 24 h, the solution was diluted with CH2Cl2 and saturated NaHCO3, extracted (2×10% MeOH/CH2Cl2), dried (Na2SO4) and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 3% MeOH/CH2Cl2) provided 310 mg of the product as a yellow oil (0.88 mmol).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (4.6 grams, 120 mmol) was slowly added to a solution of (1-benzyl-3-oxo-piperazin-2-yl)-acetic acid ethyl ester (11 g, 40 mmol) in THF (150 mL) at 0° C. The mixture was allowed to stir for 18 h while warming to RT. The mixture was placed in and ice/water bath and additional lithium aluminum hydride (3.0 g, 80 mmol) was added. The mixture was allowed to stir for 20 h while warming to RT. 1 N NaOH was added until all of the LAH was consumed resulting in a white solid. The mixture was filtered through a pad of celite, washing with additional THF (50 mL). The filtrate was concentrated in vacuo to give 8 g (90%) of the title compound as an oil: APCI MS m/z 221.2 (M+1).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-Benzylpiperazin-2-yl)ethanol
2-(1-Benzylpiperazin-2-yl)ethanol
2-(1-Benzylpiperazin-2-yl)ethanol
2-(1-Benzylpiperazin-2-yl)ethanol
2-(1-Benzylpiperazin-2-yl)ethanol
2-(1-Benzylpiperazin-2-yl)ethanol

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